rac Enterolactone-13C3

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

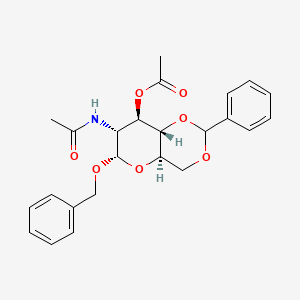

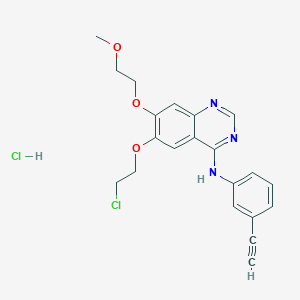

The synthesis of enterolactone-13C3 involves the incorporation of three 13C atoms using potassium [13C]cyanide as a source for all 13C atoms. This method allows for the production of multiply 13C-labelled enterolactone and its precursors, serving as internal standards for LC-MS and GC-MS analysis in research studies focusing on the metabolism and biological effects of lignans (Fryatt & Botting, 2005).

Molecular Structure Analysis

Comprehensive structural analysis of enterolactone, which can be extended to its 13C3 variant, involves nuclear magnetic resonance (NMR) and X-ray crystallography. Studies have provided complete spectral assignments for lignans of the dibenzylbutane type, distinguishing between benzylic groups differing in their relationship to the lactone ring. This analysis establishes the conformation of enterolactone in both the solid state and solution, inferred from NMR data (Cooley et al., 1984).

Chemical Reactions and Properties

Enterolactone undergoes various chemical reactions, including oxidative metabolism by liver microsomes across different species. This process leads to the formation of multiple metabolites, indicating the compound's reactive nature and its metabolic transformations in mammalian organisms. Such reactions are crucial for understanding the bioavailability and biological activity of enterolactone and its derivatives (Jacobs & Metzler, 1999).

Physical Properties Analysis

The physical properties of enterolactone and its labeled derivatives, such as solubility, melting point, and stability, are essential for their use in biological studies. While specific data on enterolactone-13C3 are not detailed here, understanding these properties is critical for experimental design, including the compound's handling, storage, and application in various assays.

Chemical Properties Analysis

The chemical properties of enterolactone-13C3, including its reactivity, functional groups, and behavior under different chemical conditions, underpin its biological effects and analytical applications. For example, its phenolic structure allows it to act as an antioxidant, scavenging harmful radicals and potentially contributing to its health benefits. Additionally, its ability to undergo extensive glucuronidation and oxidative metabolism highlights the complexity of its interactions within biological systems (Dean et al., 2004).

科学研究应用

Structural Analysis in Solution and Crystal State :

- The structural analysis of urinary lignan enterolactone was conducted using 13C and 1H spectra, revealing complete spectral assignments for a lignan of the dibenzylbutane type. This study established the conformation of enterolactone in solid and solution states (Cooley et al., 1984).

Synthesis of 13C-Labelled Lignans for Analysis :

- Research on the synthesis of 13C-labelled derivatives of mammalian lignans, including enterolactone, was conducted for use as internal standards in LC-MS and GC-MS analysis of lignans (Fryatt & Botting, 2005).

Quantification in Plasma Using Isotope Dilution LC-MS/MS :

- A liquid chromatography-tandem mass spectrometry method using 13C3 labeled isotopes was developed to quantify enterolactone in plasma, enhancing sensitivity and precision in measurements (Kuijsten et al., 2005).

Radiosensitization in Breast Cancer Cell Lines :

- Enterolactone showed potential as a novel radiosensitizer for breast cancer cell lines, enhancing the effectiveness of radiotherapy by impairing DNA repair and increasing apoptosis (Bigdeli et al., 2016).

Activation of Estrogen Receptors and Gene Expression :

- Enterolactone, at physiological concentrations, can activate estrogen receptor-mediated transcription, suggesting its role in modulating gene expression related to various diseases (Penttinen et al., 2007).

Induction of Heme Oxygenase-1 Expression in Endothelial Cells :

- Enterolactone induced the expression of heme oxygenase-1 (HO-1) in endothelial cells via the activation of nuclear factor-E2-related factor 2 (Nrf2), highlighting its potential vasculoprotective effects (Kivelä et al., 2008).

Inhibiting Insulin-like Growth Factor-1 Receptor Signaling in Prostate Cancer Cells :

- Enterolactone inhibited the activation of the insulin-like growth factor-1 receptor and its downstream signaling pathways in prostate cancer cells, suggesting a mechanism for its anticancer activity (Chen et al., 2009).

安全和危害

属性

IUPAC Name |

(3S)-3,4-bis[(3-hydroxyphenyl)methyl](2,3,5-13C3)oxolan-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O4/c19-15-5-1-3-12(8-15)7-14-11-22-18(21)17(14)10-13-4-2-6-16(20)9-13/h1-6,8-9,14,17,19-20H,7,10-11H2/t14?,17-/m0/s1/i11+1,17+1,18+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVDGDHBAMCBBLR-AQPGKPQVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(=O)O1)CC2=CC(=CC=C2)O)CC3=CC(=CC=C3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH2]1C([13C@@H]([13C](=O)O1)CC2=CC(=CC=C2)O)CC3=CC(=CC=C3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30747698 |

Source

|

| Record name | (3S)-3,4-Bis[(3-hydroxyphenyl)methyl](2,3,5-~13~C_3_)oxolan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30747698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

rac Enterolactone-13C3 | |

CAS RN |

918502-72-4 |

Source

|

| Record name | (3S)-3,4-Bis[(3-hydroxyphenyl)methyl](2,3,5-~13~C_3_)oxolan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30747698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(R)-1-[(1S)-2-(Dicyclohexylphosphino)ferrocenyl]ethyldi-phenylphosphine](/img/structure/B1146354.png)

![Dibenzyl [(2R)-2,3-dihydroxy-3-methyl-4-phenylmethoxybutyl] phosphate](/img/structure/B1146356.png)